4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis .Chemical Reactions Analysis
The reaction probably proceeds via the mechanism illustrated in Scheme 2 . The reaction of o-phenylenediamines with carboxylic acids gives 2-aryl benzimidazoles in high yield .Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and evaluated for its antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria . Some of these hybrids exhibited antibacterial activity comparable to standard Streptomycin and Benzyl penicillin and antifungal activity against Fluconazole .
Antimicrobial Agents
A series of coumarin-benzimidazole derivatives i.e. 4-((1H-Benzo[d]imidazol-2- yl)methoxy)coumarin derivatives was synthesized and evaluated for its in vitro antimicrobial activity . The newly synthesized compounds showed significant bactericidal activity against all the pathogenic strains in comparison to Ciprofloxacin .
Antitumor Activity
In vitro antitumor assay results showed that some compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines .
Antiproliferative Activity
A series of new (3- (1 H -benzo [ d ]imidazol-2-yl))/ (3- (3 H -imidazo [4,5- b ]pyridin-2-yl))- (1 H -indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
Cancer Treatment
The compound has been disclosed in a novel salt form and its corresponding pharmaceutical compositions for the treatment of cancer .
Mechanism of Action
Mode of Action
It’s known that the compound can induce an apoptotic response . This involves processes such as Annexin V binding, caspase activation, loss of mitochondrial membrane potential (MMP), and decrease in ATP levels .
Result of Action
The molecular and cellular effects of the action of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involve inducing an apoptotic response . This can lead to programmed cell death, which is a crucial process in maintaining the health and development of organisms.
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-13-5-7-14(8-6-13)20-18(25)24-11-9-23(10-12-24)17-21-15-3-1-2-4-16(15)22-17/h1-8H,9-12H2,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAPEPASEOSACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
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